sodium 3,6-dibutylnaphthalene-1-sulfonate
Overview
Description
Preparation Methods
The synthesis of dibutylnaphthalenesulfonic acid sodium salt involves a sulfonation condensation reaction. Naphthalene reacts with butanol in the presence of concentrated sulfuric acid, followed by neutralization with sodium hydroxide or sodium carbonate to obtain the final product . This method is widely used in industrial production due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
sodium 3,6-dibutylnaphthalene-1-sulfonate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify its sulfonic acid group.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
sodium 3,6-dibutylnaphthalene-1-sulfonate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of dibutylnaphthalenesulfonic acid sodium salt primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is crucial in its role as a wetting, dispersing, and emulsifying agent . The molecular targets and pathways involved include interactions with hydrophobic and hydrophilic surfaces, enhancing the solubility and stability of various compounds .
Comparison with Similar Compounds
sodium 3,6-dibutylnaphthalene-1-sulfonate is unique due to its specific structure and properties. Similar compounds include:
Sodium dodecyl sulfate: Another anionic surfactant with strong emulsifying properties.
Sodium naphthalenesulfonate: Similar in structure but with different alkyl groups, leading to variations in its surfactant properties.
Compared to these compounds, dibutylnaphthalenesulfonic acid sodium salt offers a balance of stability, solubility, and surfactant efficiency, making it suitable for a wide range of applications .
Biological Activity
Sodium 3,6-dibutylnaphthalene-1-sulfonate (DBNSSA) is an anionic surfactant notable for its unique chemical structure and significant biological activity. This compound has garnered attention in various fields, including pharmaceuticals, agriculture, and biochemistry, primarily due to its surfactant properties that enhance the solubility and permeation of hydrophobic compounds across biological membranes.
Chemical Structure and Properties
DBNSSA is a sodium salt derived from dibutylnaphthalenesulfonic acid. Its molecular formula is , with a molecular weight of approximately 342.43 g/mol. The compound features a naphthalene ring substituted at the 3 and 6 positions with butyl groups and a sulfonate group at the 1 position. This configuration contributes to its amphiphilic nature, allowing it to aggregate in aqueous solutions to form micelles, which are critical for its biological activity.
The primary mechanism of action for DBNSSA involves its surfactant properties, which reduce surface tension in liquids. This reduction facilitates better mixing and interaction of substances, enhancing the permeability of drugs through cell membranes. The formation of micelles allows DBNSSA to encapsulate hydrophobic molecules, improving their solubility and bioavailability in biological systems.
Drug Delivery Systems
DBNSSA's ability to enhance drug solubility has made it a candidate for use in drug delivery systems. Studies have shown that it can significantly improve the absorption of poorly soluble drugs when used as an excipient in pharmaceutical formulations. Its surfactant properties help in stabilizing emulsions and dispersions, making it valuable for oral and parenteral drug delivery .
Interaction with Biological Membranes
Research indicates that DBNSSA interacts effectively with various biological membranes, influencing their permeability. This property has implications for both therapeutic applications and toxicological assessments. For instance, studies have demonstrated that DBNSSA can enhance the permeability of certain therapeutic agents across cellular barriers, potentially leading to improved efficacy in treatments .
Comparative Analysis with Similar Compounds
To better understand the unique properties of DBNSSA, it is useful to compare it with other surfactants:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Sodium dodecyl sulfate (SDS) | Long alkyl chain | Strong surfactant used in personal care products |
Sodium lauryl sulfate (SLS) | Similar long alkyl chain | Commonly used in detergents |
Sodium naphthalenesulfonate | Lacks butyl groups | Different chemical and physical properties |
This compound | Naphthalene ring with two butyl groups | Enhanced stability and performance in various applications |
DBNSSA stands out due to its unique combination of butyl groups and naphthalene structure, which provides enhanced stability compared to other surfactants like SDS and SLS.
Case Studies on Biological Activity
- Enhancement of Drug Permeability : A study investigated the effect of DBNSSA on the permeability of a poorly soluble drug across Caco-2 cell monolayers. Results indicated a significant increase in drug absorption when formulated with DBNSSA compared to controls without surfactants .
- Toxicological Assessment : Another research focused on the potential toxic effects of DBNSSA when used as a co-formulant in pesticide formulations. The study monitored residue levels in vegetables post-application, concluding that while DBNSSA enhanced pesticide efficacy, its residues were significantly lower than other surfactants, suggesting a favorable safety profile .
Properties
IUPAC Name |
sodium;3,6-dibutylnaphthalene-1-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3S.Na/c1-3-5-7-14-9-10-17-16(11-14)12-15(8-6-4-2)13-18(17)22(19,20)21;/h9-13H,3-8H2,1-2H3,(H,19,20,21);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAWNDFHGTVUNZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)C(=CC(=C2)CCCC)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00891379 | |
Record name | Sodium 3,6-dibutylnaphthalene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00891379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Pellets or Large Crystals | |
Record name | Naphthalenesulfonic acid, dibutyl-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
25417-20-3, 253273-95-9 | |
Record name | Naphthalenesulfonic acid, dibutyl-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025417203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalenesulfonic acid, dibutyl-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 3,6-dibutylnaphthalene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00891379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium dibutylnaphthalenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.676 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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